An Investigative Guide to the Potential Mechanisms of Action of N-methylpiperidine-4-sulfonamide hydrochloride
An Investigative Guide to the Potential Mechanisms of Action of N-methylpiperidine-4-sulfonamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methylpiperidine-4-sulfonamide hydrochloride is a chemical entity belonging to the sulfonamide class, a group of compounds renowned for their diverse pharmacological activities.[1][2][3] The core structure, featuring a piperidine ring and a sulfonamide group, is a versatile scaffold found in a wide array of therapeutic agents.[2][3] While extensive research exists for various derivatives, the specific mechanism of action for N-methylpiperidine-4-sulfonamide hydrochloride is not definitively established in publicly available literature. This guide, therefore, adopts an investigative approach. It synthesizes information on the mechanisms of structurally related compounds to propose and explore potential biological targets and pathways for N-methylpiperidine-4-sulfonamide hydrochloride. This document is intended to serve as a foundational resource for researchers aiming to elucidate the pharmacological profile of this compound.
I. Potential as a Modulator of GABAergic Neurotransmission
A significant body of research points to the interaction of piperidine-containing compounds with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system.
A. The GABAA Receptor Target
Structurally similar compounds, such as piperidine-4-sulfonic acid (P4S), are known to be potent and selective partial agonists of the GABAA receptor.[4] P4S exhibits functional selectivity, with high efficacy at α2, α3, and α5-containing GABAA receptors and low efficacy at α1, α4, and α6-containing receptors.[4] This differential activity suggests that N-methylpiperidine-4-sulfonamide hydrochloride could potentially modulate GABAA receptor function, leading to inhibitory effects on neuronal excitability.
B. Hypothetical Mechanism of Action at the GABAA Receptor
N-methylpiperidine-4-sulfonamide hydrochloride may act as an agonist, antagonist, or allosteric modulator at specific GABAA receptor subtypes. Its interaction could stabilize the open or closed state of the ion channel, thereby influencing chloride ion influx and neuronal hyperpolarization.
Experimental Workflow: Investigating GABAA Receptor Activity
Caption: Workflow to assess N-methylpiperidine-4-sulfonamide hydrochloride's GABAA receptor activity.
II. Potential as an Antimicrobial Agent via Dihydropteroate Synthase (DHPS) Inhibition
The sulfonamide moiety is the cornerstone of sulfa drugs, a class of antibiotics that act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3]
A. The Folic Acid Synthesis Pathway
Bacteria synthesize folic acid de novo, a process vital for the production of nucleotides and ultimately DNA replication.[2][3] Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS.[1] By competitively inhibiting DHPS, sulfonamides halt folic acid production, leading to bacteriostasis.[1]
B. Hypothetical Antibacterial Mechanism
Given its sulfonamide group, N-methylpiperidine-4-sulfonamide hydrochloride could function as a competitive inhibitor of DHPS in susceptible bacterial species. The piperidine ring may influence the compound's solubility, cell wall penetration, and binding affinity within the active site of the enzyme.
Signaling Pathway: Bacterial Folic Acid Synthesis Inhibition
Caption: Proposed inhibition of the bacterial folic acid pathway by N-methylpiperidine-4-sulfonamide HCl.
III. Potential as a Matrix Metalloproteinase (MMP) Inhibitor
Certain piperidine sulfonamide derivatives have been developed as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix.[5] Upregulation of MMPs is implicated in diseases such as cancer and osteoarthritis.[5]
A. Target and Therapeutic Rationale
MMP inhibitors have been explored as anticancer agents due to the role of MMPs in tumor growth and metastasis.[5] The development of N-alkylpiperidine sulfone hydroxamic acid derivatives has shown oral antitumor efficacy.[5]
B. Hypothetical Mechanism as an MMP Inhibitor
The sulfonamide group of N-methylpiperidine-4-sulfonamide hydrochloride could potentially chelate the active site zinc ion of MMPs, thereby inhibiting their enzymatic activity. The N-methylpiperidine moiety would influence the compound's pharmacokinetic properties and selectivity for different MMP subtypes.
Experimental Protocol: MMP Inhibition Assay
-
Enzyme Source : Recombinant human MMPs (e.g., MMP-2, MMP-9, MMP-13).
-
Substrate : A fluorescently quenched peptide substrate specific for the MMP being tested.
-
Assay Procedure :
-
Activate the pro-MMP enzyme with a suitable activator (e.g., APMA).
-
In a 96-well plate, add the activated MMP enzyme, the fluorescent substrate, and varying concentrations of N-methylpiperidine-4-sulfonamide hydrochloride.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence over time, which corresponds to substrate cleavage.
-
-
Data Analysis : Calculate the IC50 value for the inhibition of each MMP.
IV. Other Potential Mechanisms of Action
The versatility of the sulfonamide and piperidine scaffolds suggests other potential mechanisms that warrant investigation.
A. Glycine Transporter-1 (GlyT-1) Inhibition
Derivatives of N-((1-(4-(sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide have been identified as potent inhibitors of GlyT-1.[6] Inhibition of GlyT-1 elevates extracellular glycine levels, which can modulate neurotransmission.[6] The structural similarity suggests that N-methylpiperidine-4-sulfonamide hydrochloride could be investigated for GlyT-1 inhibitory activity.
B. Targeting the KEAP1-NRF2-GPX4 Axis
Some sulfonamide derivatives have been shown to induce ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis.[7] This pathway is a key regulator of cellular antioxidant responses, and its inhibition can lead to lipid peroxidation and a specific form of cell death.
Summary of Potential Mechanisms and Key Data
| Potential Target | Proposed Mechanism | Key Structural Feature | Relevant Biological Outcome |
| GABAA Receptor | Partial Agonist / Modulator | Piperidine Ring | Neuronal Inhibition |
| DHPS | Competitive Inhibition | Sulfonamide Moiety | Antibacterial Activity |
| MMPs | Zinc Chelation | Sulfonamide Moiety | Anti-inflammatory / Anticancer |
| GlyT-1 | Inhibition | Piperidine Sulfonamide Scaffold | Neuromodulation |
| KEAP1-NRF2-GPX4 | Inhibition of NRF2 | Sulfonamide Moiety | Induction of Ferroptosis |
Conclusion
While the precise mechanism of action of N-methylpiperidine-4-sulfonamide hydrochloride remains to be definitively elucidated, the rich pharmacology of structurally related compounds provides a solid foundation for targeted investigation. The potential for this compound to act as a modulator of GABAergic neurotransmission, an antibacterial agent, an MMP inhibitor, or a modulator of other key cellular pathways highlights its potential as a lead compound for drug discovery. The experimental workflows and protocols outlined in this guide offer a rational approach for researchers to systematically explore and characterize the biological activity of N-methylpiperidine-4-sulfonamide hydrochloride.
References
-
Wikipedia. Piperidine-4-sulfonic acid. Available at: [Link]
-
PubMed. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Available at: [Link]
-
ACS Publications. Synthesis and Structure−Activity Relationships of β- and α-Piperidine Sulfone Hydroxamic Acid Matrix Metalloproteinase Inhibitors with Oral Antitumor Efficacy. Available at: [Link]
-
NextSDS. N-methylpiperidine-4-sulfonamide hydrochloride — Chemical Substance Information. Available at: [Link]
-
Impactfactor. Synthesis and Biological Activity of New Sulfonamide Derivatives. Available at: [Link]
-
PMC. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Available at: [Link]
-
SpringerLink. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available at: [Link]
-
MDPI. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]
-
View of Synthesis and Biological Activity Evaluation of New Sulfonamid Derivatives. Available at: [Link]
-
PMC. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Available at: [Link]
-
NextSDS. N-methylpiperidine-4-sulfonamide — Chemical Substance Information. Available at: [Link]
-
PubMed. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Available at: [Link]
-
PubMed. Quinazolin-4-piperidin-4-methyl sulfamide PC-1 inhibitors: alleviating hERG interactions through structure based design. Available at: [Link]
-
PubChem. 4-(aminomethyl)piperidine-1-sulfonamide hydrochloride (C6H15N3O2S). Available at: [Link]
-
MDPI. Protein-Targeting Drug Discovery. Available at: [Link]
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis - PMC [pmc.ncbi.nlm.nih.gov]
